Cas no 98854-91-2 ((R)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate)

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate 化学的及び物理的性質
名前と識別子
-
- (R)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate
- methyl (2R)-2-(phenylmethoxycarbonylamino)but-3-enoate
- Z-d-a-vinyl-gly-ome
- (R)-Methyl2-(((benzyloxy)carbonyl)amino)but-3-enoate
- Methyl (2R)-2-{[(benzyloxy)carbonyl]amino}but-3-enoate
- DTXSID40508737
- 98854-91-2
- AMY21449
- AKOS015850854
- MFCD16038247
- FD6052
- (R)-Methyl 2-(((benZyloxy)carbonyl)amino)but-3-enoate (CbZ-D-Gly(Vinyl)-OMe)
- SCHEMBL22747610
- methyl (R)-2-(((benzyloxy)carbonyl)amino)but-3-enoate
- AS-49276
- Z-D-Alpha-vinyl-gly-ome
- 3-Butenoic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, methyl ester, (R)-
-
- MDL: MFCD16038247
- インチ: InChI=1S/C13H15NO4/c1-3-11(12(15)17-2)14-13(16)18-9-10-7-5-4-6-8-10/h3-8,11H,1,9H2,2H3,(H,14,16)/t11-/m1/s1
- InChIKey: YDGRSOXTMWVLOJ-LLVKDONJSA-N
- ほほえんだ: C=C[C@@H](NC(OCC1=CC=CC=C1)=O)C(OC)=O
計算された属性
- せいみつぶんしりょう: 249.10010796g/mol
- どういたいしつりょう: 249.10010796g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 8
- 複雑さ: 297
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1257096-250mg |
3-Butenoic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, methyl ester, (R)- |
98854-91-2 | 95% | 250mg |
$695 | 2024-06-06 | |
Chemenu | CM195303-1g |
methyl (R)-2-(((benzyloxy)carbonyl)amino)but-3-enoate |
98854-91-2 | 95% | 1g |
$446 | 2021-06-09 | |
Chemenu | CM195303-1g |
methyl (R)-2-(((benzyloxy)carbonyl)amino)but-3-enoate |
98854-91-2 | 95% | 1g |
$446 | 2024-07-18 | |
abcr | AB450303-250 mg |
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate (Cbz-D-Gly(Vinyl)-OMe); . |
98854-91-2 | 250MG |
€592.60 | 2023-07-18 | ||
TRC | M695953-50mg |
(R)-Methyl 2-(((Benzyloxy)Carbonyl)Amino)But-3-Enoate |
98854-91-2 | 50mg |
$ 185.00 | 2022-06-03 | ||
abcr | AB450303-250mg |
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate, 95% (Cbz-D-Gly(Vinyl)-OMe); . |
98854-91-2 | 95% | 250mg |
€694.80 | 2025-02-21 | |
abcr | AB450303-1g |
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate, 95% (Cbz-D-Gly(Vinyl)-OMe); . |
98854-91-2 | 95% | 1g |
€1482.90 | 2025-02-21 | |
abcr | AB450303-100 mg |
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate (Cbz-D-Gly(Vinyl)-OMe); . |
98854-91-2 | 100MG |
€376.90 | 2023-07-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1538126-1g |
Methyl (R)-2-(((benzyloxy)carbonyl)amino)but-3-enoate |
98854-91-2 | 98% | 1g |
¥11271.00 | 2024-04-23 | |
1PlusChem | 1P00IKN3-100mg |
3-Butenoic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, methyl ester, (R)- |
98854-91-2 | 95% | 100mg |
$257.00 | 2023-12-15 |
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate 関連文献
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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5. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoateに関する追加情報
Introduction to (R)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate (CAS No. 98854-91-2)
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate, identified by its CAS number 98854-91-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its enoate and amide functional groups, serves as a versatile intermediate in the development of various therapeutic agents. Its unique structural features make it particularly valuable in the synthesis of chiral drugs, where stereochemical purity is paramount.
The molecular structure of (R)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate consists of a but-3-enoate backbone modified with a benzyloxy carbonyl group and an amine substituent. This configuration imparts both reactivity and stability, making it an excellent candidate for further functionalization in drug discovery processes. The presence of the (R)-configuration at the chiral center ensures that the compound maintains high enantiomeric purity, which is critical for biological activity and pharmacokinetic properties.
In recent years, there has been a growing interest in the development of novel antibiotics and antiviral agents, many of which rely on enantiomerically pure intermediates for their efficacy. The benzyloxy carbonyl group in (R)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate can be selectively removed under specific conditions, allowing for the introduction of other functional groups such as carboxylic acids or alcohols. This property makes it a valuable building block in peptide synthesis and the preparation of complex molecular architectures.
One of the most compelling applications of this compound is in the field of protease inhibition. Proteases are enzymes that play crucial roles in various biological pathways, including inflammation, blood clotting, and viral replication. Inhibiting these enzymes with highly specific small molecules can lead to the development of effective treatments for diseases such as cancer, HIV, and hepatitis. The enoate moiety in (R)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate provides a reactive site that can be exploited to design protease inhibitors with high affinity and selectivity.
Recent studies have highlighted the potential of this compound in the development of kinase inhibitors, which are targeted therapies used to treat cancers and other chronic diseases. Kinases are enzymes that phosphorylate other proteins, thereby regulating numerous cellular processes. By designing molecules that bind to the active site of kinases, researchers can disrupt signaling pathways that contribute to disease progression. The structural flexibility offered by (R)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate allows for the creation of derivatives with tailored binding properties.
The synthesis of (R)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate typically involves multi-step organic reactions, including condensation, reduction, and protection-deprotection strategies. Advanced synthetic methodologies such as asymmetric hydrogenation have been employed to ensure high enantiomeric excess during production. These techniques reflect the ongoing advancements in synthetic chemistry that enable the efficient preparation of complex molecules like this one.
The pharmaceutical industry has shown particular interest in developing treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. In these conditions, aberrant protein aggregation and degradation play significant roles. Small molecules that can modulate protein processing or aggregation have emerged as promising therapeutic candidates. The structural features of (R)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate make it a potential precursor for compounds that can interact with disease-relevant proteins.
In conclusion, (R)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate (CAS No. 98854-91-2) is a multifunctional compound with significant applications in drug discovery and development. Its unique structural properties enable its use as an intermediate in synthesizing chiral drugs, protease inhibitors, kinase inhibitors, and other therapeutic agents. As research continues to uncover new biological targets and mechanisms, compounds like this one will remain indispensable tools in the quest to develop innovative treatments for human diseases.
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